

Unveiling the Binding Affinity of Sulfathiazole and Its Derivatives for Dihydropteroate Synthase

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Compound of Interest

Compound Name: Subathizone

Cat. No.: B092132

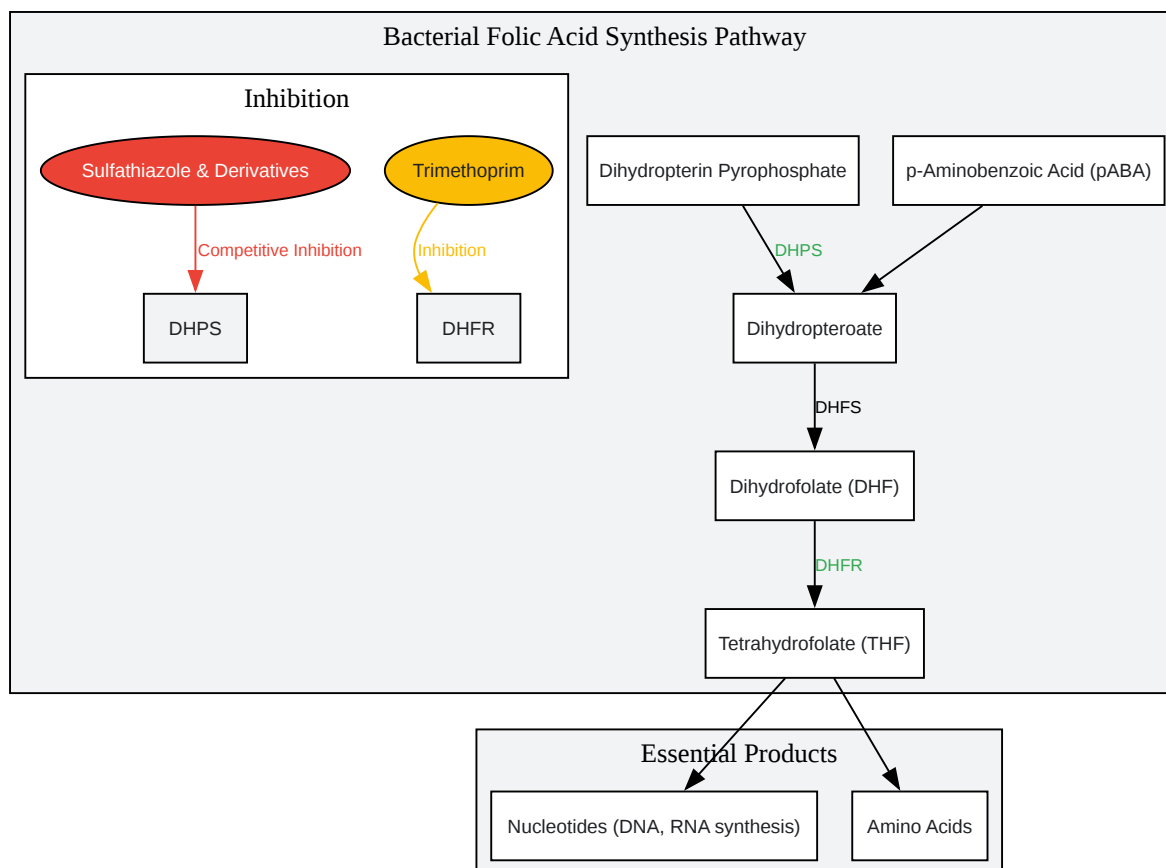
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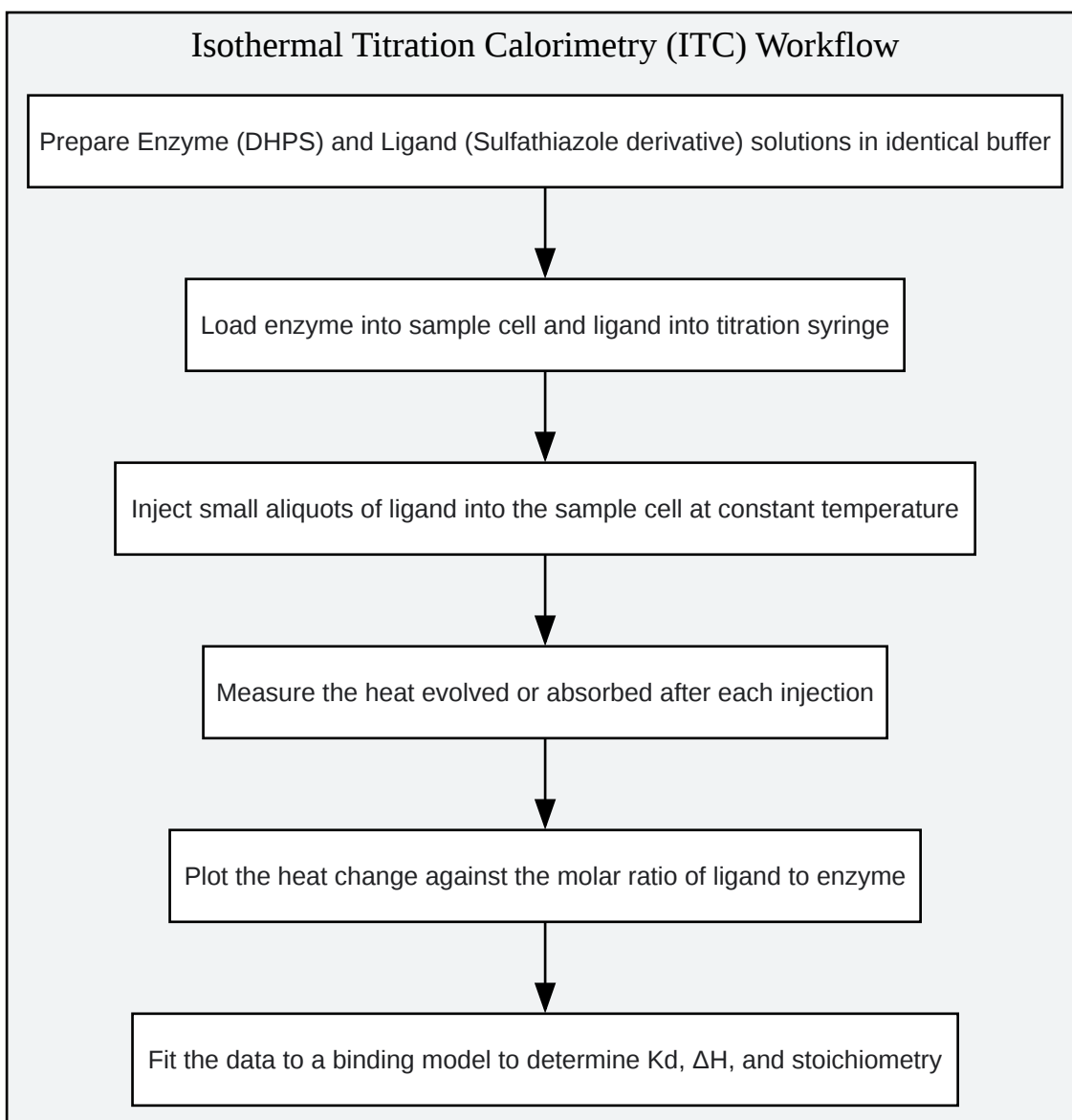
A Comparative Guide for Researchers in Drug Development

Sulfathiazole, a member of the sulfonamide class of antibiotics, and its derivatives have long been a cornerstone in the fight against bacterial infections. Their therapeutic efficacy stems from the competitive inhibition of a crucial enzyme in the bacterial folic acid synthesis pathway: dihydropteroate synthase (DHPS). This guide provides a comparative analysis of the binding affinities of sulfathiazole and its derivatives to DHPS, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in the design of novel antibacterial agents.

The Folic Acid Synthesis Pathway: A Key Bacterial Target

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. This pathway is essential for the production of nucleotides and certain amino acids, making it an attractive target for antimicrobial agents. Sulfonamides, including sulfathiazole, act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA). This inhibition halts the synthesis of dihydropteroate, a precursor to folic acid, ultimately leading to bacteriostasis.





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